molecular formula C15H17NO B14014364 1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one

1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one

Cat. No.: B14014364
M. Wt: 227.30 g/mol
InChI Key: UBLXAPPOEZMQTH-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one is an organic compound known for its unique chemical structure and properties This compound features a dimethylamino group attached to a hepta-trienone backbone with a phenyl group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing an aldehyde with a compound containing an active methylene group in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The presence of a base like piperidine or pyridine facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions. The process is optimized to ensure high yield and purity of the product. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. This can lead to the modulation of enzyme activities, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one is unique due to its hepta-trienone backbone and the specific positioning of the dimethylamino and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one

InChI

InChI=1S/C15H17NO/c1-16(2)13-12-15(17)11-7-6-10-14-8-4-3-5-9-14/h3-13H,1-2H3

InChI Key

UBLXAPPOEZMQTH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C=CC=CC1=CC=CC=C1

Origin of Product

United States

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